N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Description
This compound features a thiophene core substituted with 4,5-dimethyl groups, a 3-methoxyphenyl-morpholin-4-ylmethyl moiety at the 3-position, and a furan-2-carboxamide group at the 2-position. The morpholine group enhances solubility and hydrogen-bonding capacity, while the methoxyphenyl and furan groups contribute to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-15-16(2)30-23(24-22(26)19-8-5-11-29-19)20(15)21(25-9-12-28-13-10-25)17-6-4-7-18(14-17)27-3/h4-8,11,14,21H,9-10,12-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWHVUGBKVYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=CC=C2)OC)N3CCOCC3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and furan structures, followed by the introduction of the methoxyphenyl and morpholino groups. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Furan-2-Carboxamide Moieties
N-[4-[2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-Yl]-2-Oxoethoxy]Phenyl]Furan-2-Carboxamide
- Key Differences : Replaces the thiophene core with a phenyl ring and substitutes the morpholin-4-ylmethyl group with a sulfonylpiperazine-linked ethoxy chain.
- Implications: The sulfonylpiperazine group may enhance metabolic stability but reduce blood-brain barrier permeability compared to morpholine.
AZ331 (5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-6-{[2-(4-Methoxyphenyl)-2-Oxoethyl]Thio}-2-Methyl-1,4-Dihydropyridine-3-Carboxamide)
- Key Differences: Features a dihydropyridine core instead of thiophene, with additional cyano and thioether groups.
- Implications : The dihydropyridine scaffold is associated with calcium channel modulation, but the furan carboxamide and methoxyphenyl groups align with the target compound’s pharmacophoric elements. This suggests overlapping targets in enzyme inhibition .
Analogues with Morpholine and Heterocyclic Substitutions
N-[3-[(2-Chlorophenyl)-Morpholin-4-Ylmethyl]-4,5-Dimethylthiophen-2-Yl]Benzamide
- Key Differences : Substitutes the 3-methoxyphenyl group with 2-chlorophenyl and replaces furan-2-carboxamide with benzamide.
- Benzamide lacks the furan ring’s electron-rich nature, which may weaken π-π interactions in target binding .
Compounds from EP 4 374 877 A2 (2024)
- Example : (3S)-3-tert-Butyl-N-[4-Chloro-2-(6-Methylsulfanylpyridin-3-Yl)Phenyl]-1-[[2,3-Difluoro-4-(2-Morpholin-4-Ylethoxy)Phenyl]Methyl]-4-Hydroxy-2-Methyl-6-Oxo-3H-Pyridazine-5-Carboxamide
- Key Differences : Pyridazine core with tert-butyl and methylsulfanylpyridyl groups. Retains morpholine but adds fluorinated ethoxy chains.
- Implications : Fluorination improves metabolic resistance, while the pyridazine core may target kinases or proteases. The shared morpholine group highlights its versatility in drug design .
Pesticide Analogues with Furan Derivatives
Furilazole (3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-Dimethyloxazolidine)
- Key Differences : Oxazolidine core with dichloroacetyl and furyl groups.
- Implications : Demonstrates the role of furan in herbicidal safeners. Unlike the target compound, furilazole lacks aromatic carboxamide groups, emphasizing divergent applications despite shared furan motifs .
Table 1: Structural and Functional Comparison
Biological Activity
N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A furan ring
- A carboxamide functional group
- A morpholine moiety
- A thiophene derivative
This structural diversity may contribute to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
1. Antitumor Activity
Several studies have evaluated the compound's antitumor properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cell lines.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential as an antibacterial agent.
3. Anti-inflammatory Effects
In vitro studies indicate that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction
Research shows that this compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
2. Cell Cycle Arrest
The compound has been reported to induce G1/S phase arrest in cancer cells, leading to inhibited proliferation.
3. Inhibition of Key Enzymes
Studies suggest that this compound may inhibit specific enzymes involved in tumor progression and inflammation, although further research is needed to elucidate these pathways fully.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects on MCF-7 breast cancer cells; IC50 value was determined to be 15 µM, indicating significant potency. |
| Study 2 | Investigated antimicrobial activity against Staphylococcus aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Assessed anti-inflammatory effects in a murine model; treatment reduced levels of TNF-alpha and IL-6 significantly compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
